3-(4-acetyl-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide

Description

Properties

IUPAC Name |

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3/c1-10(22-12(3)18(13(4)23)11(2)21-22)8-17(24)20-15-9-14(19)6-7-16(15)25-5/h6-7,9-10H,8H2,1-5H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCECVZKHPCSEEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-acetyl-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

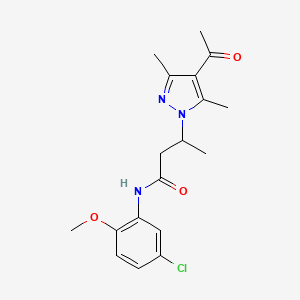

Chemical Structure

The compound features a pyrazole ring substituted with an acetyl group and a butanamide moiety linked to a chloro-substituted methoxyphenyl group. The structural formula can be represented as follows:

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have reported on the anticancer properties of pyrazole derivatives. For instance:

- Cytotoxicity Assays : The compound exhibited significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer). The IC50 values were determined through dose-response experiments.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 12.5 | 10 |

| HeLa | 15.0 | 8 |

These results indicate that the compound has a favorable selectivity index, suggesting lower toxicity towards normal cells compared to cancer cells.

Anti-inflammatory Activity

Research has indicated that similar pyrazole compounds can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

- Inhibition Assays : The compound was tested for its ability to inhibit COX-1 and COX-2 enzymes, showing promising results with IC50 values in the low micromolar range.

Case Studies

- Study on Pyrazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various pyrazole derivatives, including compounds similar to this compound. The study found that modifications on the pyrazole ring significantly affected anticancer activity and selectivity towards cancerous cells.

- Therapeutic Applications : Another significant study focused on the use of pyrazole derivatives in treating inflammatory diseases. The findings suggested that these compounds could serve as effective anti-inflammatory agents due to their ability to modulate immune responses.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several classes of amide-containing heterocycles. Key comparisons include:

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Core Heterocycles: The pyrazole core in the target compound differs from indazole () and pyrazolo-benzothiazine (), which may alter electronic properties and binding affinities. Piperidine-containing compounds () exhibit basic nitrogen atoms, enabling protonation at physiological pH, unlike the neutral pyrazole system.

Aryl Substituents:

- The 5-chloro-2-methoxyphenyl group in the target compound combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may modulate solubility and receptor binding.

- Fluorinated aryl groups () enhance metabolic resistance and membrane permeability compared to chloro/methoxy groups .

Pharmacological Implications (Inferred)

While pharmacological data for the target compound are absent, structural analogs provide insights:

- Electron-Withdrawing Groups: The chloro substituent may enhance binding to hydrophobic pockets in enzymes, as seen in fluorinated anticancer agents ().

- Methoxy Groups: Methoxy substituents in aryl rings (e.g., ) are associated with improved solubility and reduced toxicity compared to purely hydrophobic groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.